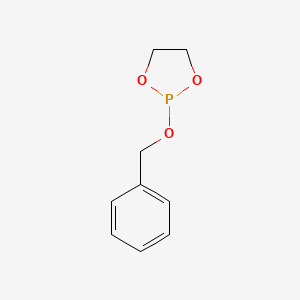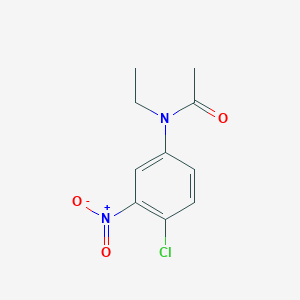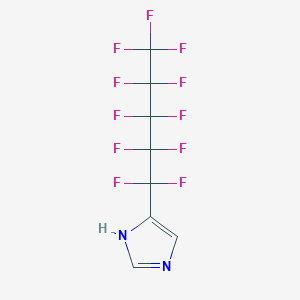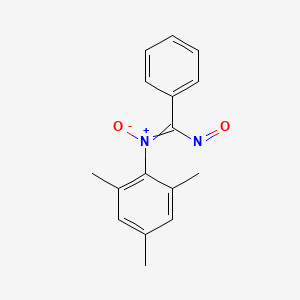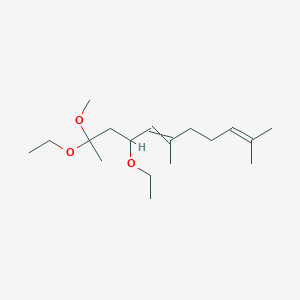
8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene is an organic compound with the molecular formula C16H30O3 It is characterized by the presence of two ethoxy groups, one methoxy group, and two methyl groups attached to an undecadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylundeca-2,6-diene and suitable alkylating agents.
Alkylation: The key step involves the alkylation of the starting material with ethyl and methoxy groups. This is achieved using reagents like ethyl iodide and methanol in the presence of a strong base such as sodium hydride.
Reaction Conditions: The reaction is carried out under controlled conditions, typically at elevated temperatures and in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, reaction time, and the use of catalysts.
Purification: Employing purification techniques such as distillation and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other functional groups using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Compounds with substituted functional groups
Scientific Research Applications
8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mechanism of Action
The mechanism of action of 8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
8,8-Diethoxy-2,6-dimethyl-2-octanol: A tertiary alcohol with similar ethoxy and methyl groups.
5,9-Undecadien-2-one, 6,10-dimethyl-: A compound with a similar undecadiene backbone but different functional groups.
Uniqueness
8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene is unique due to its specific combination of ethoxy, methoxy, and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
116121-05-2 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
8,10-diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene |
InChI |
InChI=1S/C18H34O3/c1-8-20-17(14-18(6,19-7)21-9-2)13-16(5)12-10-11-15(3)4/h11,13,17H,8-10,12,14H2,1-7H3 |
InChI Key |
PRKYYKKOXYSWNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(C)(OC)OCC)C=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)
![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)



![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)


